![molecular formula C8H4Cl2F2O3 B1450182 2,3-Dichloro-6-(difluoromethoxy)benzoic acid CAS No. 1803830-94-5](/img/structure/B1450182.png)
2,3-Dichloro-6-(difluoromethoxy)benzoic acid
Overview
Description
2,3-Dichloro-6-(difluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H4Cl2F2O3 and a molecular weight of 257.02 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,3-Dichloro-6-(difluoromethoxy)benzoic acid involves several steps, typically starting with the chlorination of a suitable benzoic acid derivative. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The difluoromethoxy group can be introduced using difluoromethyl ether in the presence of a base like sodium hydride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,3-Dichloro-6-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H6Cl2F2O4
- Molecular Weight : 287.04 g/mol
- Structural Features : The compound contains two chlorine atoms, two fluorine atoms, and a methoxy group attached to a benzoic acid core. This arrangement contributes to its reactivity and potential biological activity.
Chemistry
2,3-Dichloro-6-(difluoromethoxy)benzoic acid serves as a building block in organic synthesis. It is utilized for:
- Synthesis of Complex Molecules : The compound can undergo various reactions such as oxidation, reduction, and substitution to form more complex structures.
- Reagents : Common reagents used include oxidizing agents like DDQ and reducing agents like sodium borohydride.
Reaction Type | Description |
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Oxidation | Converts carboxylic acid to aldehydes or ketones. |
Reduction | Reduces aromatic rings or halogen atoms. |
Substitution | Replaces chlorine or fluorine with other functional groups. |
Biology
The compound is studied for its potential biological activities:
- Enzyme Interaction : Its halogenated structure may enhance binding affinity to enzymes and receptors, modulating biochemical pathways.
- Pharmacological Research : Preliminary studies suggest it could exhibit therapeutic properties, warranting further investigation into its pharmacodynamics.
Medicine
In medicinal chemistry, this compound is explored for:
- Drug Development : Its unique structural features make it a candidate for developing new drugs targeting specific diseases.
- Therapeutic Applications : Investigations into its anti-inflammatory and antimicrobial properties are ongoing.
Industry
The compound finds applications in the production of specialty chemicals:
- Manufacturing Processes : Used in creating various industrial chemicals due to its reactivity and ability to form derivatives.
- Material Science : Potential applications in coatings and polymers due to its chemical stability.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth, suggesting potential use as an antimicrobial agent.
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The findings showed that the compound could reduce enzyme activity by up to 70%, highlighting its potential for therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
2,3-Dichloro-6-(difluoromethoxy)benzoic acid can be compared with other similar compounds, such as:
2,3-Dichlorobenzoic acid: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
2,3-Difluorobenzoic acid: Lacks the chlorine atoms, leading to variations in its chemical behavior.
6-(Difluoromethoxy)benzoic acid: Lacks the chlorine atoms, affecting its reactivity and applications.
Biological Activity
2,3-Dichloro-6-(difluoromethoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key research outcomes.
Chemical Structure
The molecular formula of this compound is CHClFO, with a molecular weight of approximately 253.04 g/mol. The presence of chlorine and difluoromethoxy groups significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The dichloro and difluoromethoxy substituents enhance the compound's binding affinity, potentially leading to various pharmacological effects. Research indicates that this compound may inhibit certain pathways involved in inflammation and cancer cell proliferation.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit bacterial growth and fungal infections. For instance, it has shown effectiveness against various strains of bacteria in vitro, suggesting its potential use in developing new antimicrobial agents.
Anticancer Activity
Recent research highlights the compound's anticancer properties, particularly against colon cancer cell lines. A series of analogs were tested for their antiproliferative effects, with some derivatives displaying IC values below 5 nM against specific cancer cell lines . The structure-activity relationship (SAR) studies indicate that modifications to the compound can significantly enhance its potency.
Case Study 1: Antiproliferative Activity
A study conducted on a series of benzoic acid derivatives, including this compound, revealed that certain substitutions led to enhanced antiproliferative activity against colon cancer cells. The most potent compounds demonstrated IC values in the low nanomolar range, indicating strong inhibitory effects on cell growth .
Case Study 2: Inhibition of Phospholipase A2
Another investigation focused on the inhibition of lysosomal phospholipase A2 by various compounds, including derivatives of benzoic acid. The results indicated that this compound could inhibit this enzyme effectively, which is crucial for understanding its role in drug-induced phospholipidosis .
Data Tables
Properties
IUPAC Name |
2,3-dichloro-6-(difluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O3/c9-3-1-2-4(15-8(11)12)5(6(3)10)7(13)14/h1-2,8H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNGJUHEEVKTFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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